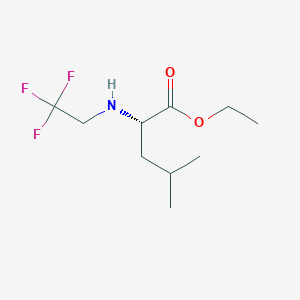
N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester: is a fluorinated organic compound that has garnered interest due to its unique chemical properties. The presence of the trifluoroethyl group imparts distinct characteristics, making it valuable in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester typically involves the reaction of L-Leucine Ethyl Ester with 2,2,2-trifluoroethylamine. The process can be summarized as follows:
Starting Materials: L-Leucine Ethyl Ester and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The reactants are mixed in an appropriate solvent (e.g., dichloromethane) and stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The trifluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Hydrolysis: Produces N-(2,2,2-trifluoroethyl)-L-Leucine.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fluorinated Compounds: Used as a building block in the synthesis of other fluorinated organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The trifluoroethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Industry:
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Agriculture: Used in the synthesis of agrochemicals with improved efficacy and environmental stability.
Wirkmechanismus
The mechanism of action of N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester is primarily influenced by the trifluoroethyl group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can also enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2,2-trifluoroethyl)-L-Alanine Ethyl Ester
- N-(2,2,2-trifluoroethyl)-L-Valine Ethyl Ester
- N-(2,2,2-trifluoroethyl)-L-Isoleucine Ethyl Ester
Comparison:
- Uniqueness: N-(2,2,2-trifluoroethyl)-L-Leucine Ethyl Ester is unique due to its specific side chain, which can influence its reactivity and interactions with biological targets.
- Chemical Properties: The trifluoroethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability.
- Applications: While all these compounds can be used in drug development and material science, the specific side chain of this compound may offer distinct advantages in certain applications.
Eigenschaften
Molekularformel |
C10H18F3NO2 |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
ethyl (2S)-4-methyl-2-(2,2,2-trifluoroethylamino)pentanoate |
InChI |
InChI=1S/C10H18F3NO2/c1-4-16-9(15)8(5-7(2)3)14-6-10(11,12)13/h7-8,14H,4-6H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
XUDJHSSJGMTCBT-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC(C)C)NCC(F)(F)F |
Kanonische SMILES |
CCOC(=O)C(CC(C)C)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



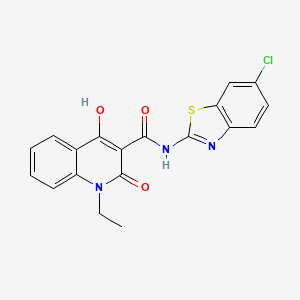

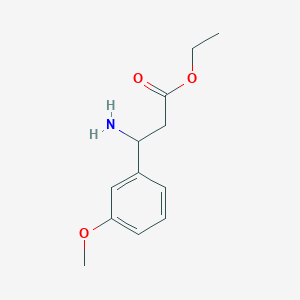

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)
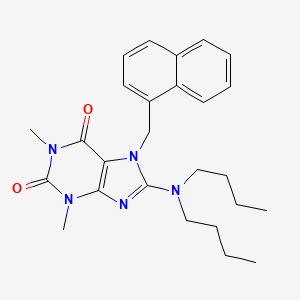
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)


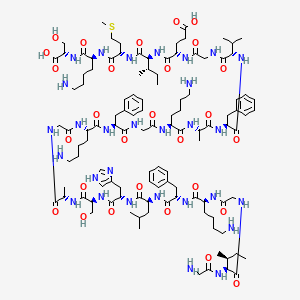
![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)
